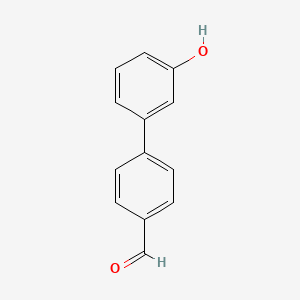

4-(3-Hydroxyphenyl)benzaldehyde

Vue d'ensemble

Description

“4-(3-Hydroxyphenyl)benzaldehyde” is a compound that has gained significant attention in the fields of medical research, biomedical engineering, and material science in recent years. It is used as an ionophore, during the development of a highly selective and sensitive PVC membrane sensor, which can be used as a Tb3+ ion selective electrode .

Synthesis Analysis

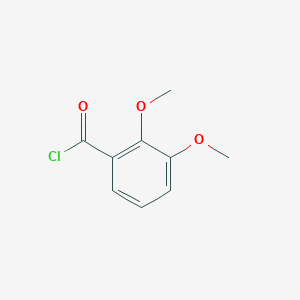

The synthesis of “4-(3-Hydroxyphenyl)benzaldehyde” involves the reaction of 4-hydroxy acetophenone with different aromatic aldehydes to form chalcones . The reaction is facilitated by the use of SOCl2 as a convenient alternative to the gaseous HCl in the aldol condensation .

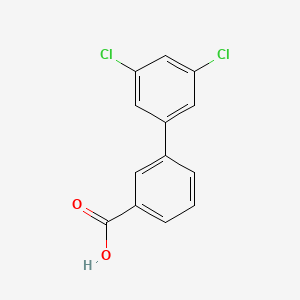

Molecular Structure Analysis

The molecular structure of “4-(3-Hydroxyphenyl)benzaldehyde” consists of a single aromatic ring with a carboxyl group directly attached to the ring . The aldehyde functional groups of H–C=O, C=O, and C–C are present in the compound .

Chemical Reactions Analysis

The chemical reactions involving “4-(3-Hydroxyphenyl)benzaldehyde” include the formation of highly functionalized, valuable compounds . The reaction involves the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, forming a tetrahedral intermediate .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Hydroxyphenyl)benzaldehyde” include its molecular formula C13H10O2 and molecular weight 198.22 g/mol. It is a solid at room temperature .

Applications De Recherche Scientifique

Sustainable Synthesis of Natural Flavors

4-(3-Hydroxyphenyl)benzaldehyde: can be synthesized from natural sources like cassia oil, which is a sustainable method to produce natural benzaldehyde, an aromatic flavor compound. This process is significant in the food industry for the creation of natural flavors .

Antimicrobial Activity

This compound has been used in the synthesis of novel triphenylamine chalcones, which have shown marked antimicrobial activity against various pathogens. Such compounds can be crucial in developing new antibiotics to combat multidrug-resistant organisms .

Molecular Docking Studies

In drug discovery, 4-(3-Hydroxyphenyl)benzaldehyde derivatives have been utilized in molecular docking studies to analyze binding affinities with target proteins. This is particularly important in the pharmaceutical industry for the development of new drugs .

Green Chemistry

The compound plays a role in green chemistry, where it’s used in environmentally friendly chemical processes. For example, it can be involved in reactions that avoid toxic phase transfer or surfactants catalytic processes .

Experimental Analysis

4-(3-Hydroxyphenyl)benzaldehyde: is also significant in experimental chemistry, where its aldehyde functional groups are studied for various reactions and transformations, contributing to the understanding of organic compound behaviors .

Synthesis of Chalcones

It serves as a precursor in the synthesis of chalcones, which are important intermediates in the production of various pharmaceuticals. The synthesis process often involves Aldol condensation reactions, which are fundamental in organic chemistry .

Characterization Studies

Characterization of this compound and its derivatives is essential in understanding its physical properties, such as melting points, which are crucial for its application in material science .

Flavor and Fragrance Industry

Due to its aromatic properties, 4-(3-Hydroxyphenyl)benzaldehyde is used in the flavor and fragrance industry to create scents and tastes that mimic natural products, enhancing consumer products’ appeal .

Mécanisme D'action

Target of Action

4-(3-Hydroxyphenyl)benzaldehyde is a phenolic compound that has been found to target cellular antioxidation components of fungi, such as superoxide dismutases . These enzymes play a crucial role in protecting the cell against oxidative stress, and their inhibition can lead to an imbalance in the redox state of the cell, leading to cell death .

Mode of Action

The compound interacts with its targets by disrupting the normal functioning of the antioxidation system. This disruption is achieved through a redox cycling process, which destabilizes the cellular redox homeostasis . This leads to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and eventually leading to cell death .

Biochemical Pathways

The biosynthesis of 4-(3-Hydroxyphenyl)benzaldehyde involves the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . The compound is formed from 4-hydroxybenzaldehyde through the action of hydroxybenzaldehyde synthase (HBS), which further hydroxylates the compound to form 3,4-dihydroxybenzadehyde .

Pharmacokinetics

The pharmacokinetics of 4-(3-Hydroxyphenyl)benzaldehyde have been studied in rats, where it was found to be rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of the compound was found to be 5.33% . The compound is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid (4-HBA) in large amounts in vivo .

Result of Action

The result of the action of 4-(3-Hydroxyphenyl)benzaldehyde is the disruption of the cellular antioxidation system, leading to an increase in the production of ROS. This causes oxidative stress within the cell, leading to cell death . This makes the compound a potential antifungal agent, as it can effectively inhibit fungal growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(3-Hydroxyphenyl)benzaldehyde. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability . Furthermore, the compound’s action can be influenced by the specific environment of the cell, such as the presence of other metabolites or the redox state of the cell .

Safety and Hazards

Orientations Futures

Future research on “4-(3-Hydroxyphenyl)benzaldehyde” could focus on its potential applications in the pharmaceutical, food, cosmetic, and functional material industries . It demonstrates significant potential for catechol production because it can be easily expressed, is highly active, and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates .

Propriétés

IUPAC Name |

4-(3-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZHMXXGNYZGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374726 | |

| Record name | 4-(3-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxyphenyl)benzaldehyde | |

CAS RN |

398151-25-2 | |

| Record name | 4-(3-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 398151-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

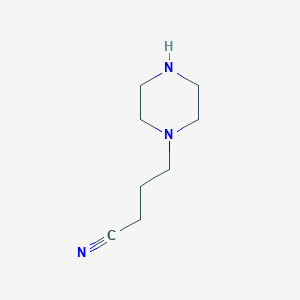

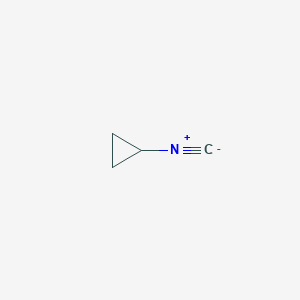

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)

![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)

![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)